molecular formula C17H20FNO4S B7078162 N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide

Cat. No.: B7078162
M. Wt: 353.4 g/mol
InChI Key: DVGVZBSHZXDGMO-UHFFFAOYSA-N
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Description

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide is a synthetic organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20FNO4S/c1-13-2-7-17(23-13)24(20,21)19(16-8-10-22-11-9-16)12-14-3-5-15(18)6-4-14/h2-7,16H,8-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVZBSHZXDGMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)S(=O)(=O)N(CC2=CC=C(C=C2)F)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of 4-fluorobenzyl chloride with 5-methylfuran-2-sulfonamide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dione derivatives.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Furan-2,5-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted fluorophenyl derivatives.

Scientific Research Applications

N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and inhibit their activity. This can disrupt various biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • **N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-sulfonamide
  • **N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-carboxamide
  • **N-[(4-fluorophenyl)methyl]-5-methyl-N-(oxan-4-yl)furan-2-thioamide

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the sulfonamide group, in particular, enhances its potential as an enzyme inhibitor and broadens its range of applications compared to similar compounds .

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